XLogP3‑AA Lipophilicity: The 4‑Methyl Substituent Achieves a Balanced LogP Between the 4‑Fluoro and 4‑Chloro Analogs
The target compound's PubChem‑computed XLogP3‑AA of 3.0 lies precisely between the 4‑fluoro analog (XLogP3‑AA = 2.7) and the 4‑chloro analog (XLogP3‑AA = 3.3), offering an intermediate lipophilicity that can fine‑tune permeability‑solubility trade‑offs [1][2][3].
| Evidence Dimension | Octanol‑water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.0 |
| Comparator Or Baseline | 4‑fluoro analog: XLogP3‑AA = 2.7; 4‑chloro analog: XLogP3‑AA = 3.3 |
| Quantified Difference | ΔXLogP3‑AA = +0.3 vs. 4‑fluoro; ΔXLogP3‑AA = −0.3 vs. 4‑chloro |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release); identical method applied to all three compounds |
Why This Matters
A 0.3 log unit shift in logP can alter passive membrane permeability sufficiently to affect cellular potency or oral bioavailability, making the 4‑methyl compound a strategic choice when moderate lipophilicity is desired.
- [1] PubChem CID 71810075. 4‑Methyl‑N‑(1‑(thiazol‑2‑yl)piperidin‑4‑yl)benzenesulfonamide; XLogP3‑AA = 3.0. National Center for Biotechnology Information. View Source
- [2] PubChem CID 71810066. 4‑Fluoro‑N‑(1‑(thiazol‑2‑yl)piperidin‑4‑yl)benzenesulfonamide; XLogP3‑AA = 2.7. National Center for Biotechnology Information. View Source
- [3] PubChem CID 71810076. 4‑Chloro‑N‑(1‑(thiazol‑2‑yl)piperidin‑4‑yl)benzenesulfonamide; XLogP3‑AA = 3.3. National Center for Biotechnology Information. View Source
